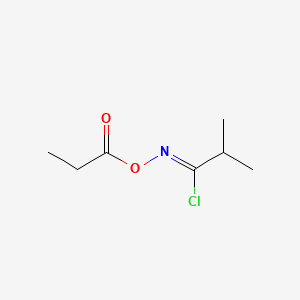
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride is a chemical compound with the molecular formula C7H12ClNO2. It is known for its reactivity and is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a propanimidoyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with propionic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylpropanimidoyl chloride+Propionic anhydride→2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of 2-methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction is usually conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: 2-Methyl-N-(1-oxopropoxy)propanamide and hydrochloric acid.
Oxidation and Reduction: Depending on the specific reaction, different oxidized or reduced products can be formed.
Aplicaciones Científicas De Investigación
2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanimidoyl chloride: A precursor in the synthesis of 2-Methyl-N-(1-oxopropoxy)propanimidoyl chloride.
Propionic anhydride: Another reactant used in the synthesis of the compound.
2-Methyl-N-(1-oxopropoxy)propanamide: A hydrolysis product of the compound.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both a propanimidoyl chloride group and an oxopropoxy group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various chemical reactions.
Propiedades
Número CAS |
126794-88-5 |
|---|---|
Fórmula molecular |
C7H12ClNO2 |
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
[(Z)-(1-chloro-2-methylpropylidene)amino] propanoate |
InChI |
InChI=1S/C7H12ClNO2/c1-4-6(10)11-9-7(8)5(2)3/h5H,4H2,1-3H3/b9-7- |
Clave InChI |
VHDPTURMVSFFOW-CLFYSBASSA-N |
SMILES isomérico |
CCC(=O)O/N=C(/C(C)C)\Cl |
SMILES canónico |
CCC(=O)ON=C(C(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















